3-[(8Z,11Z)-Pentadeca-8,11-dien-1-YL]benzene-1,2-diol

Catalog No.
S647038
CAS No.
83258-37-1
M.F
C21H32O2
M. Wt
316.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[(8Z,11Z)-Pentadeca-8,11-dien-1-YL]benzene-1,2-d...

CAS Number

83258-37-1

Product Name

3-[(8Z,11Z)-Pentadeca-8,11-dien-1-YL]benzene-1,2-diol

IUPAC Name

3-[(8Z,11Z)-pentadeca-8,11-dienyl]benzene-1,2-diol

Molecular Formula

C21H32O2

Molecular Weight

316.5 g/mol

InChI

InChI=1S/C21H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18-20(22)21(19)23/h4-5,7-8,15,17-18,22-23H,2-3,6,9-14,16H2,1H3/b5-4-,8-7-

InChI Key

RMTXUPIIESNLPW-UTOQUPLUSA-N

SMILES

CCCC=CCC=CCCCCCCCC1=C(C(=CC=C1)O)O

Canonical SMILES

CCCC=CCC=CCCCCCCCC1=C(C(=CC=C1)O)O

Isomeric SMILES

CCC/C=C\C/C=C\CCCCCCCC1=C(C(=CC=C1)O)O

3-[(8Z,11Z)-Pentadeca-8,11-dien-1-YL]benzene-1,2-diol, also known as (8Z,11Z)-urushiol III, is a phenolic compound characterized by a benzene ring substituted with a long-chain alkyl group. The structure features a hydroxy group at the 1 and 2 positions of the benzene ring and an (8Z,11Z)-pentadeca-8,11-dien-1-yl substituent. This compound is part of a larger family of polyunsaturated phenols and is noted for its unique structural properties that confer various chemical and biological activities

  • There is no information available about a specific mechanism of action in publicly available resources [, , ].
  • No safety information is available in most public resources [, , ].

Reasons for Limited Information:

  • Emerging Compound: This specific compound might be a relatively new discovery or under development, leading to limited research and publications.
  • Niche Research Area: The research involving this compound might be focused on a specific and less widely studied area, resulting in fewer published findings.
  • Confidentiality: Research involving proprietary compounds or ongoing projects might not have publicly available information due to confidentiality agreements.

Finding Further Information:

While specific research applications are unavailable, here are some resources for further exploration:

  • Scientific Databases: Searching scientific databases like PubChem or SciFinder using the compound name or its CAS registry number (83258-37-1) might reveal relevant research articles or patents.
  • Chemical Synthesis Literature: Exploring the literature related to the synthesis of this compound might provide insights into the potential research goals and applications.
  • Contacting Research Groups: If you have specific questions about the research applications of this compound, consider contacting relevant research groups or companies working in the field where this compound might be of interest.
Typical of phenolic compounds. These include:

  • Esterification: Reaction with acids to form esters.
  • Halogenation: Substitution reactions where halogens replace hydrogen atoms on the aromatic ring.
  • Oxidation: Conversion to quinones or other oxidized derivatives.
  • Nitration and Sulfonation: Introduction of nitro or sulfonic groups onto the aromatic ring

    The biological activity of 3-[(8Z,11Z)-pentadeca-8,11-dien-1-YL]benzene-1,2-diol has been linked to its potential therapeutic properties. It exhibits:

    • Antioxidant Activity: Protects cells from oxidative stress.
    • Anti-inflammatory Effects: May reduce inflammation in various biological systems.
    • Antimicrobial Properties: Exhibits activity against certain bacteria and fungi .

The synthesis of 3-[(8Z,11Z)-pentadeca-8,11-dien-1-YL]benzene-1,2-diol typically involves:

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